METHYL 2-(2-METHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

high‑throughput screening bioassay potency lead identification

This compound's isobutyramido group provides a branched-alkyl shield absent in linear 2-acylamido analogs, delivering a permeability-favorable cLogP of ~2.8 and sub-µM potency in high-throughput screens. The 732 PubChem bioassay records and ≥98% purity (solid) make it a superior, reproducible choice for diversity-oriented screening, hit triaging, and HPLC/LC-MS reference standards.

Molecular Formula C13H14N2O3S
Molecular Weight 278.33
CAS No. 864860-56-0
Cat. No. B2669408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL 2-(2-METHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
CAS864860-56-0
Molecular FormulaC13H14N2O3S
Molecular Weight278.33
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC
InChIInChI=1S/C13H14N2O3S/c1-7(2)11(16)15-13-14-9-5-4-8(12(17)18-3)6-10(9)19-13/h4-7H,1-3H3,(H,14,15,16)
InChIKeyNIGXAXIRUWJIHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Qualified Overview of Methyl 2-(2-Methylpropanamido)-1,3-benzothiazole-6-carboxylate (CAS 864860-56-0)


Methyl 2-(2-methylpropanamido)-1,3-benzothiazole-6-carboxylate (CAS 864860-56-0) is a synthetic small-molecule benzothiazole amide that features a 2-methylpropanamido (isobutyramido) group at the 2-position and a methyl ester at the 6-position of the fused benzothiazole ring [1]. Its structure confers a distinct hydrogen-bond donor/acceptor profile and lipophilicity window (cLogP ~2.8) that differentiate it from the parent 2-amino-6-carboxylate analogue and from shorter-chain 2-acylamido congeners. The compound is annotated in PubChem with 732 bioassay test results, implying broad screening exposure across targets [1], and it is commercially listed as a ≥98% purity solid by several non-excluded chemical suppliers, making it amenable to reproducible SAR exploration.

Why Generic Benzothiazole-6-Carboxylate Analogs Cannot Simply Replace Methyl 2-(2-Methylpropanamido)-1,3-benzothiazole-6-carboxylate


Benzothiazole-6-carboxylate libraries display steep SAR at the 2-amido position, where the steric bulk and lipophilicity of the acyl group govern target engagement, selectivity, and metabolic stability [1]. Interchanging methyl 2-(2-methylpropanamido)-1,3-benzothiazole-6-carboxylate with the 2‑amino or 2‑acetamido analogue without re‑validation risks altering potency by an order of magnitude, as the isobutyramido group provides a branched‑alkyl shield absent in linear or unsubstituted congeners. PubChem potency data already indicate sub‑micromolar activity in multiple high‑throughput screens, reinforcing that the specific 2‑acylamido substitution is a critical determinant of biological performance [1].

Quantitative Selection Evidence for Methyl 2-(2-Methylpropanamido)-1,3-benzothiazole-6-carboxylate Versus Closest Analogs


Bioassay Potency Screen: Sub‑Micromolar Activity Across 732 Assays Distinguishes It from 2‑Amino Analogue

In the PubChem BioAssay repository, methyl 2-(2-methylpropanamido)-1,3-benzothiazole-6-carboxylate (CID 4118650) registers a minimum recorded potency value of 0.3162 µM across 732 deposited assay results, while the unsubstituted 2‑amino analogue methyl 2‑amino‑1,3‑benzothiazole‑6‑carboxylate (CID 829035) shows markedly fewer total assay entries and no sub‑micromolar potency records in the same database [1][2]. The 2‑isobutyramido group therefore correlates with a screening‑detectable activity advantage over the 2‑amino precursor in HTS campaigns.

high‑throughput screening bioassay potency lead identification

Lipophilicity‑Driven Differentiation: cLogP 2.8 Confers Balanced Permeability Versus 2‑Acetamido (cLogP ~1.8) and 2‑Amino (cLogP ~1.5) Congeners

The computed XLogP3 value for methyl 2-(2-methylpropanamido)-1,3-benzothiazole-6-carboxylate is 2.8 [1], approaching the optimal Lipinski range for oral bioavailability (1–3). In contrast, the 2‑acetamido analogue (methyl 2‑acetamido‑1,3‑benzothiazole‑6‑carboxylate) exhibits a predicted cLogP of ~1.8 and the 2‑amino analogue shows ~1.5 (ChemAxon predictions accessible via PubChem [1][2]). The 1.0‑log unit gap translates to approximately a 10‑fold difference in octanol‑water partition coefficient, substantially altering passive membrane permeability and CYP susceptibility.

drug‑likeness lipophilicity permeability

Molecular Weight & H‑Bond Profile: Isobutyramido Group Adds Desirable Bulk While Maintaining Lead‑Like Space

With a molecular weight of 278.33 g/mol and a single hydrogen‑bond donor, methyl 2-(2-methylpropanamido)-1,3-benzothiazole-6-carboxylate remains within lead‑like chemical space (MW < 300) despite the branched‑alkyl amide extension [1]. The 2‑amino progenitor is lighter (208.24 g/mol) but offers no hydrogen‑bond donor at the 2‑position, limiting its capacity to engage deep‑pocket hydrogen‑bond networks. The isobutyramido variant therefore achieves a favourable balance of added steric complexity without exceeding the 300‑Da lead‑like ceiling.

lead‑likeness molecular descriptors fragment evolution

Evidence‑Backed Application Scenarios for Methyl 2-(2-Methylpropanamido)-1,3-benzothiazole-6-carboxylate


High‑Throughput Screening Libraries Seeking Sub‑Micromolar Benzothiazole Hits

Procurement teams building diversity‑oriented screening collections can use the PubChem‑recorded 0.3162 µM minimum potency [1] as a quantitative filter to select this compound over the 2‑amino variant, which lacks sub‑micromolar activity records. The 732 bioassay entries further provide a broad annotation base for hit triaging.

Medicinal Chemistry Hit‑to‑Lead Where Balanced Lipophilicity Is Critical

With a cLogP of 2.8, this compound occupies a permeability‑favorable lipophilicity band that is absent in the more polar 2‑amino (cLogP ~1.5) or 2‑acetamido (cLogP ~1.8) analogs [1][2]. Teams aiming to improve cell‑based activity without excessive lipophilicity can use this as a starting scaffold.

Fragment‑Based Lead Generation Requiring Amide‑Directed Binding

The single hydrogen‑bond donor of the isobutyramido N–H group enables directional binding interactions not attainable with the 2‑amino precursor, while maintaining a lead‑like MW of 278.33 g/mol [1]. This makes it suitable for structure‑based campaigns where a defined H‑bond vector is needed.

Analytical Reference Standard for Benzothiazole-6-carboxylate Amide Series

Commercial availability at ≥98% purity (solid form, 20°C storage) supports its use as a reference standard for HPLC or LC‑MS method development targeting benzothiazole‑6‑carboxylate amides, ensuring batch‑to‑batch reproducibility across internal SAR programs.

Quote Request

Request a Quote for METHYL 2-(2-METHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.